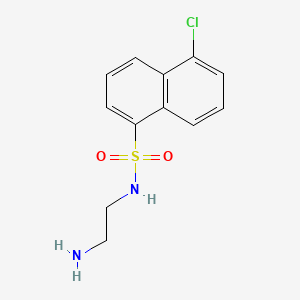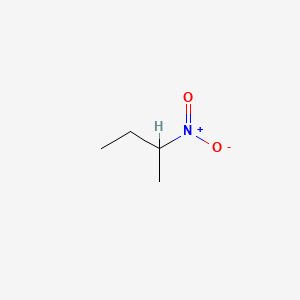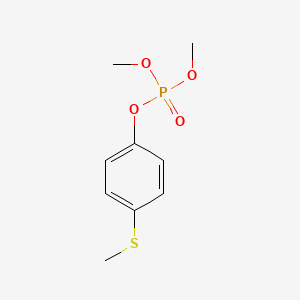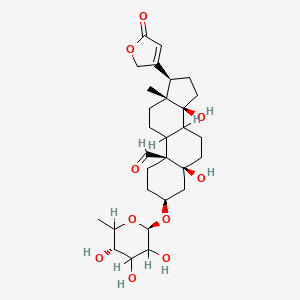
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol is an amino disaccharide consisting of N-acetyl-D-glucosamine attached to D-ribitol via a beta-(1->4)-linkage; epitope of Staphylococcus aureus. It has a role as an epitope.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Trisaccharide Synthesis : Shaban and Jeanloz (1971) synthesized a trisaccharide useful for the structure determination of glycopeptides and as a starting material for their synthesis. This work demonstrates the compound's role in synthesizing complex carbohydrates for research purposes (Shaban & Jeanloz, 1971).
Glycosylation Studies : The behavior of 2-acetamido-2-deoxy-beta-D-glucopyranosyl residues was studied by Michalski et al. (1984) through various chemical processes, highlighting its application in understanding complex carbohydrate reactions (Michalski et al., 1984).
High-Temperature Synthesis : Osada et al. (2014) achieved the non-catalytic synthesis of a related compound from chitin disaccharide in high-temperature water, demonstrating an alternative synthesis method (Osada et al., 2014).
Applications in Biochemical Analysis
Binding Affinity Studies : Sedmera et al. (1998) showed that a derivative of 4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol has higher affinity towards NKR-P1 protein, indicating its potential for studying protein-carbohydrate interactions (Sedmera et al., 1998).
Enzymatic Action Study : Zehavi and Jeanloz (1968) described the synthesis of a similar compound and studied its hydrolysis by egg-white lysozyme, illustrating its use in enzyme-substrate interaction studies (Zehavi & Jeanloz, 1968).
Linkage Analysis Methodology : Bennek et al. (1986) investigated the behavior of methylated derivatives of 2-acetamido-2-deoxy-D-glucopyranosyl residues under certain conditions, contributing to the methods for analyzing carbohydrate structures (Bennek et al., 1986).
Glycopeptide and Glycoprotein Synthesis
Glycopeptide Synthesis : Hollósi et al. (1991) used a derivative of 2-acetamido-2-deoxy-D-glucopyranosyl for O-glycosylating peptides, showcasing its utility in the synthesis of glycopeptides (Hollósi et al., 1991).
Carbohydrate-Protein Conjugates : King et al. (1977) described the preparation of carbohydrate-protein conjugates using a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosyl, which is crucial for studying antigen-antibody interactions (King et al., 1977).
Diagnostic and Analytical Applications
Identification in Biological Materials : Maury and Kärkkäinen (1979) developed a method for identifying a related compound in biological materials, highlighting its importance in clinical diagnostics (Maury & Kärkkäinen, 1979).
Potential Inhibitors of Enzymatic Activity : Khan and Matta (1993) synthesized trisaccharides as potential inhibitors for N-acetylglucosaminyltransferase V, indicating its application in enzymology and drug discovery (Khan & Matta, 1993).
Eigenschaften
CAS-Nummer |
21150-24-3 |
|---|---|
Produktname |
4-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-D-ribitol |
Molekularformel |
C13H25NO10 |
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C13H25NO10/c1-5(18)14-9-12(22)11(21)8(4-17)24-13(9)23-7(3-16)10(20)6(19)2-15/h6-13,15-17,19-22H,2-4H2,1H3,(H,14,18)/t6-,7+,8+,9+,10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
NYPXFLPLYKUBGD-SKCKNYEVSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@H](CO)O)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC(CO)C(C(CO)O)O)CO)O)O |
Synonyme |
4-(O-(2-acetamido)-2-deoxy-beta-D-glucopyranosyl)-D-ribitol 4-ADGR 4-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)ribitol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















